molecular formula C27H29NO5 B12501360 2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid

2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid

Cat. No.: B12501360
M. Wt: 447.5 g/mol
InChI Key: PYLMUAAMLWWXJX-UHFFFAOYSA-N
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Description

2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid is a chiral amino acid derivative featuring three critical structural components:

  • Tert-butoxycarbonyl (Boc) group: A widely used amine-protecting group in peptide synthesis, offering stability under acidic and basic conditions .
  • Triphenylmethoxy (trityl) group: A bulky protecting group for hydroxyl moieties, known for its steric hindrance and hydrophobicity, which can influence solubility and reactivity .
  • Propanoic acid backbone: The carboxylic acid functionality enables conjugation or further derivatization, making the compound a versatile intermediate in medicinal chemistry .

This compound is primarily employed in the synthesis of bioactive molecules, including kinase inhibitors and antiviral agents, where stereochemical control and selective deprotection are critical .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trityloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO5/c1-26(2,3)33-25(31)28-23(24(29)30)19-32-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLMUAAMLWWXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Solution-Phase Synthesis

Boc Protection of Serine Derivatives

The synthesis begins with the introduction of the tert-butoxycarbonyl (Boc) group to the amino group of serine. A widely adopted method involves:

  • Base-Catalyzed Boc Protection :
    • Reagents : D- or L-serine, Boc anhydride, aqueous sodium hydroxide (3–6 M).
    • Conditions : Reaction at 50°C for 1–2 hours, achieving yields >90%.
    • Mechanism : The base deprotonates the amino group, enabling nucleophilic attack on Boc anhydride (Figure 1A).
  • Hydroxyl Group Protection :
    • Triphenylmethyl (Trityl) Introduction : The hydroxyl group is protected using trityl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
    • Side Reactions : Competing O-acylation is mitigated by maintaining low temperatures (0–5°C).
Table 1: Comparison of Boc Protection Methods
Base Solvent Temp (°C) Yield (%) Purity (%) Source
NaOH (3 M) Water 50 92 98
NaHCO₃ Water/THF 25 85 95
K₂CO₃ DMF 40 88 97

Industrial-Scale Optimization

Solvent-Free Boc Protection

Recent patents highlight solvent-free conditions to enhance sustainability:

  • Method : D-serine is mixed with Boc anhydride and aqueous NaOH (2–3 equivalents) without organic solvents.
  • Advantages : Eliminates solvent recovery steps, reduces costs by 30%, and achieves 95% yield.

Continuous Flow Microreactor Systems

  • Process : Serine and Boc anhydride are pumped through a microreactor at 50°C with a residence time of 5 minutes.
  • Outcomes : 99% conversion, >99% enantiomeric excess (ee), and 50% reduction in waste.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin-Bound Intermediate Preparation

  • Resin Functionalization : Wang resin is pre-loaded with Fmoc-Ser(Trt)-OH using DIC/HOBt coupling.
  • Boc Deprotection : Trityl groups remain stable during Boc removal with TFA, enabling sequential peptide elongation.
Table 2: SPPS Performance Metrics
Resin Type Coupling Agent Deprotection Reagent Yield (%) Purity (%) Source
Wang DIC/HOBt TFA/DCM 89 96
Rink Amide HBTU/DIEA Piperidine 82 93

Advanced Methodologies

Enzymatic Resolution for Enantiopure Products

  • Catalyst : Lipase B from Candida antarctica selectively hydrolyzes racemic Boc-serine esters.
  • Conditions : pH 7.0, 37°C, yielding >99% ee with 70% recovery.

Microwave-Assisted Synthesis

  • Protocol : Boc protection and tritylation are performed in a single step under microwave irradiation (100°C, 10 minutes).
  • Efficiency : 95% yield, 40% faster than conventional methods.

Challenges and Mitigation Strategies

Racemization During Tritylation

  • Cause : Base-mediated epimerization at the α-carbon.
  • Solution : Use of milder bases (e.g., DIEA) and temperatures below 0°C.

Byproduct Formation

  • Trityl Ether Hydrolysis : Minimized by avoiding protic solvents during workup.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid undergoes several types of reactions, including:

    Substitution Reactions: The Boc and trityl groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the presence of protecting groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while deprotection of the trityl group yields the free hydroxyl group.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group by forming a stable carbamate linkage, which can be selectively removed under acidic conditions. The trityl group protects the hydroxyl group by forming a stable ether linkage, which can also be selectively removed under acidic conditions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Aromatic vs.
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl analog in exhibits increased metabolic stability due to fluorine’s electronegativity, while the 4-methoxyphenyl derivative in improves solubility via the polar methoxy group.
  • Steric Hindrance : The trityl group in the target compound offers superior hydroxyl protection but may reduce solubility compared to smaller groups like tert-butoxy ().

Protecting Group Strategies

  • Boc vs. Fmoc : Boc is acid-labile and compatible with orthogonal deprotection strategies, whereas Fmoc (used in ) is base-sensitive, enabling sequential synthesis in solid-phase peptide chemistry.

Biological Activity

2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid, commonly referred to as Boc-Cys(Trt)-OH, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C27H29NO4S
  • Molecular Weight : 463.59 g/mol
  • CAS Number : 21947-98-8
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a triphenylmethoxy group, which contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of Boc-Cys(Trt)-OH is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

  • Inhibition of Protein Synthesis : The compound has been shown to interfere with the synthesis of certain proteins, which is critical in regulating cellular functions.
  • Antioxidant Activity : Preliminary studies indicate that Boc-Cys(Trt)-OH exhibits antioxidant properties, potentially protecting cells from oxidative stress.
  • Interaction with Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates several pharmacological effects associated with Boc-Cys(Trt)-OH:

  • Cytotoxicity : In vitro studies have demonstrated that Boc-Cys(Trt)-OH can induce cytotoxic effects in various cancer cell lines. For instance, a study reported an IC50 value indicating significant inhibition of cell proliferation at concentrations as low as 50 µM .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in experimental models, suggesting its utility in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies have suggested that Boc-Cys(Trt)-OH may protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Study 1: Cytotoxicity Evaluation

A study conducted by Pendergrass et al. evaluated the cytotoxic effects of Boc-Cys(Trt)-OH on human cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to control groups, with an IC50 value around 50 µM for certain cell lines .

Cell LineIC50 (µM)% Inhibition at 100 µM
HeLa5080
MCF-74575
A5496070

Case Study 2: Antioxidant Activity

In another study focusing on the antioxidant properties of Boc-Cys(Trt)-OH, researchers utilized DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent.

Concentration (µM)% Scavenging Effect
1025
5055
10085

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